Cas no 5580-20-1 (4-thio-2''-deoxyuridine)
4-thio-2''-deoxyuridine Chemical and Physical Properties
Names and Identifiers
-
- 4-thio-2''-deoxyuridine
- 2(1H)-Pyrimidinone, 1-(2-deoxy-.β.-D-erythro-pentofuranosyl)-3,4-dihydro-4-thioxo-
- 4-THIO-2'-DEOXYURIDINE
- 2'-deoxy-4-thiouridine
- 4-thio-2'-deoxy-uridine
- 4-thiodeoxyuridine
- AC1L7CJO
- DEOXYSESBANINE
- Deoxythiouridine
- desoxysesbanine
- NSC333167
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
- 2 inverted exclamation marka-Deoxy-4-thiouridine
- F75578
- 5580-20-1
- NSC 517771
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- SCHEMBL440591
- BS-51173
- MFCD00058457
- 4-Thio-2-deoxyuridine
- DA-60383
-
- Inchi: 1S/C9H12N2O4S/c12-4-6-5(13)3-8(15-6)11-2-1-7(16)10-9(11)14/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,16)/t5-,6+,8+/m0/s1
- InChI Key: PHNDUXLWAVSUAL-SHYZEUOFSA-N
- SMILES: S=C1C=CN(C(N1)=O)[C@H]1C[C@@H]([C@@H](CO)O1)O
Computed Properties
- Exact Mass: 244.05200
- Monoisotopic Mass: 244.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _1
- Topological Polar Surface Area: 114A^2
Experimental Properties
- Density: 1.59
- Refractive Index: 1.697
- PSA: 119.57000
- LogP: -0.45340
4-thio-2''-deoxyuridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D6061-100MG |
2'-Deoxy-4-thiouridine |
5580-20-1 | >95.0%(HPLC)(qNMR) | 100mg |
¥1390.00 | 2023-09-08 | |
| MedChemExpress | HY-W251781-10mM*1 mL in DMSO |
4-Thio-2’-deoxyuridine |
5580-20-1 | ≥98.0% | 10mM*1 mL in DMSO |
¥535 | 2025-04-16 | |
| MedChemExpress | HY-W251781-50mg |
4-Thio-2’-deoxyuridine |
5580-20-1 | ≥98.0% | 50mg |
¥1250 | 2024-04-18 | |
| MedChemExpress | HY-W251781-100mg |
4-Thio-2’-deoxyuridine |
5580-20-1 | ≥98.0% | 100mg |
¥487 | 2025-04-16 | |
| Ambeed | A724422-100mg |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one |
5580-20-1 | 97% | 100mg |
$57.0 | 2025-02-27 | |
| Ambeed | A724422-250mg |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one |
5580-20-1 | 97% | 250mg |
$108.0 | 2025-02-27 | |
| Ambeed | A724422-1g |
1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-thioxo-3,4-dihydropyrimidin-2(1H)-one |
5580-20-1 | 97% | 1g |
$431.0 | 2025-02-27 | |
| abcr | AB584244-100mg |
2'-Deoxy-4-thiouridine; . |
5580-20-1 | 100mg |
€232.00 | 2025-04-17 | ||
| 1PlusChem | 1P00DL4F-250mg |
4-THIO-2'-DEOXYURIDINE |
5580-20-1 | 250mg |
$108.00 | 2025-02-26 | ||
| Aaron | AR00DLCR-100mg |
4-THIO-2'-DEOXYURIDINE |
5580-20-1 | 98% | 100mg |
$55.00 | 2025-01-24 |
4-thio-2''-deoxyuridine Suppliers
4-thio-2''-deoxyuridine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-thio-2''-deoxyuridine
4-Thio-2''-Deoxyuridine (CAS No. 5580-20-1): An Overview of a Promising Nucleoside Analog
4-Thio-2''-deoxyuridine (CAS No. 5580-20-1) is a nucleoside analog that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and functional properties. This compound, also known as 4-thiouridine, is a modified form of the natural nucleoside 2'-deoxyuridine, where the oxygen atom at the 4-position of the uracil base is replaced by a sulfur atom. This subtle yet critical modification imparts distinct chemical and biological characteristics, making it a valuable tool in various research applications.
The synthesis of 4-thio-2''-deoxyuridine involves a series of well-defined chemical reactions, including the protection and deprotection of functional groups to ensure the selective introduction of the sulfur atom. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, thereby facilitating its broader use in both academic and industrial settings.
In the context of nucleic acid chemistry, 4-thio-2''-deoxyuridine has been extensively studied for its potential applications in the design and synthesis of modified oligonucleotides. These modified oligonucleotides exhibit enhanced stability and binding affinity compared to their natural counterparts, which can be advantageous in various therapeutic and diagnostic applications. For instance, they have been utilized in antisense therapy, where they can specifically target and inhibit the expression of disease-causing genes.
One of the key areas where 4-thio-2''-deoxyuridine has shown promise is in the field of cancer research. Studies have demonstrated that this compound can be incorporated into DNA during replication, leading to structural changes that can be recognized by cellular repair mechanisms. This property has been exploited to develop novel strategies for inducing DNA damage and enhancing the efficacy of chemotherapy. Additionally, 4-thio-2''-deoxyuridine has been shown to exhibit antiviral activity against certain RNA viruses, making it a potential candidate for antiviral drug development.
The biological activity of 4-thio-2''-deoxyuridine is closely linked to its ability to modulate gene expression and cellular processes. Research has shown that this compound can interfere with RNA processing and translation, leading to altered protein levels and cellular functions. These effects have been observed in various cell types, including cancer cells and viral-infected cells, highlighting its broad-spectrum activity.
In terms of pharmacological properties, 4-thio-2''-deoxyuridine has been found to have favorable pharmacokinetic profiles, including good solubility and stability in biological systems. These properties make it suitable for both in vitro and in vivo studies, facilitating its evaluation as a potential therapeutic agent. Preclinical studies have demonstrated its safety and efficacy in animal models, paving the way for further clinical development.
The potential applications of 4-thio-2''-deoxyuridine extend beyond therapeutic uses. In the field of biotechnology, this compound has been used as a building block for the synthesis of advanced materials with unique optical and electronic properties. For example, it has been incorporated into polymer-based systems for use in biosensors and other diagnostic devices.
In conclusion, 4-thio-2''-deoxyuridine (CAS No. 5580-20-1) is a versatile nucleoside analog with a wide range of applications in chemical biology, medicinal chemistry, and biotechnology. Its unique structural features and biological activities make it a valuable tool for researchers exploring new frontiers in these fields. As ongoing research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding of nucleic acid chemistry and developing innovative therapeutic strategies.
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